molecular formula C26H22N4O6 B11273649 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273649
M. Wt: 486.5 g/mol
InChI Key: QEFZSEWEYFQXML-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 7 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group and at position 3 with a 4-methoxybenzyl moiety. The quinazoline-dione scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and electronic properties, while the methoxy substituents improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C26H22N4O6

Molecular Weight

486.5 g/mol

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

QEFZSEWEYFQXML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

    Functional Group Modifications: The methoxy groups on the phenyl rings can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Pharmaceutical Research: Development of new drugs based on its unique structure and biological activity.

    Biological Studies: Study of its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting transcription or replication processes.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related heterocyclic derivatives, particularly 1,2,4-triazole analogs (e.g., compounds 10a-l from ), which share overlapping biological activities but differ in core structure and substituents.

Table 1: Key Comparisons with Structural Analogs
Compound Name/Class Core Structure Substituents Reported Activities Key Differences vs. Target Compound
Target Compound Quinazoline-2,4-dione 7-(3-(3,4-dimethoxyphenyl)-oxadiazole), 3-(4-methoxybenzyl) Hypothesized: Kinase inhibition, antimicrobial Reference compound for comparison
1,2,4-Triazole Derivatives (e.g., 10a-l) 1,2,4-Triazole Varied aryl, methyl, thioxo groups Anticancer, antinociceptive, antiviral Core : Triazole (basic) vs. Oxadiazole (electron-deficient); Substituents : Lack of quinazoline-dione scaffold

Key Findings:

The quinazoline-dione scaffold may confer distinct target selectivity (e.g., kinase inhibition) compared to triazole-based compounds, which are more commonly associated with antimicrobial and hypoglycemic activities .

Substituent Effects: The 3,4-dimethoxyphenyl group on the oxadiazole ring enhances electron-withdrawing properties, which could influence binding to enzymatic targets. In contrast, triazole derivatives often feature electron-rich aryl groups, promoting different interaction profiles .

Biological Activity: While triazole derivatives (e.g., 10a-l) exhibit broad-spectrum activities (antiviral, antinociceptive), the target compound’s quinazoline-dione core may prioritize enzyme inhibition (e.g., phosphodiesterase or tyrosine kinase targets). Methoxy groups in both compounds enhance solubility and bioavailability, but the oxadiazole-quinazoline combination may reduce off-target effects compared to triazole-thione derivatives .

Biological Activity

The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with structural activity relationships (SAR) that enhance its efficacy.

Chemical Structure

The compound's structure can be represented as follows:

C20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4

This structure incorporates a quinazoline core with oxadiazole and methoxyphenyl substituents, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various bacterial strains using the Agar well diffusion method.

Table 1: Antimicrobial Activity Results

StrainInhibition Zone (mm)MIC (mg/mL)Comparison to Ampicillin
Staphylococcus aureus10-1270-80Moderate
Escherichia coli1565Comparable
Candida albicans1180More effective

The results indicate that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone of 15 mm against E. coli, which is comparable to standard antibiotics like ampicillin .

Anticancer Activity

In addition to its antimicrobial properties, the compound has demonstrated significant anticancer activity. Quinazoline derivatives are known for their ability to inhibit tumor growth across multiple human cancer cell lines.

Case Study: Anticancer Efficacy

A study reported that various quinazoline derivatives, including the one , were tested against several human tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Key Findings:

  • The compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
  • It was particularly effective against breast and lung cancer cells, with a notable reduction in cell viability observed at concentrations as low as 5 µM .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features. The incorporation of the oxadiazole ring at strategic positions enhances its interaction with biological targets.

Table 2: SAR Insights

Structural FeatureActivity Impact
Oxadiazole SubstituentIncreased potency against bacteria
Methoxy GroupsEnhanced solubility and bioavailability
Quinazoline CoreEssential for anticancer activity

Research indicates that modifications at the 1- and 3-positions of the quinazoline ring can significantly influence biological activity. The presence of methoxy groups improves solubility, which is a critical factor for in vivo efficacy .

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